2-[(6-Methyl-4-quinazolinyl)amino]ethanol is a chemical compound with the molecular formula CHNO. It belongs to the class of quinazoline derivatives, which are bicyclic compounds consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their significant biological activities and have been widely studied for their potential therapeutic applications, including antimicrobial and anticancer properties. The compound is also identified by its CAS number 889940-47-0.
The compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an amino alcohol derivative of quinazoline. Its synthesis and characterization are important in medicinal chemistry due to the biological activities associated with quinazoline derivatives .
The synthesis of 2-[(6-Methyl-4-quinazolinyl)amino]ethanol typically involves the reaction of 6-methyl-4-quinazolinamine with ethylene oxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-[(6-Methyl-4-quinazolinyl)amino]ethanol features a unique structure characterized by the presence of a quinazoline ring and an ethanol moiety. The structural representation includes:
2-[(6-Methyl-4-quinazolinyl)amino]ethanol can undergo various chemical reactions, which include:
The reactivity of this compound makes it a versatile intermediate in organic synthesis, particularly in the development of new pharmacological agents.
The mechanism of action for 2-[(6-Methyl-4-quinazolinyl)amino]ethanol is largely dependent on its biological activity, which has been associated with inhibition of specific enzymes or pathways relevant to disease processes. Quinazoline derivatives generally exhibit their effects through interactions with biological targets such as kinases or receptors involved in cell signaling pathways.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide further insight into its structural characteristics and purity .
2-[(6-Methyl-4-quinazolinyl)amino]ethanol has potential applications in various scientific fields:
The medicinal significance of quinazolinones traces back to 1869, when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, from anthranilic acid and cyanogens [1] [6]. A breakthrough occurred in 1951 with the commercialization of methaqualone (a quinazolinone derivative) as a sedative-hypnotic agent, validating the scaffold’s pharmaceutical utility. The 1950s marked a turning point when the alkaloid febrifugine—isolated from Dichroa febrifuga—demonstrated potent antimalarial activity, accelerating interest in quinazolinone bioactivity [1] [4]. Over 150 years of research has yielded >400,000 quinazoline-containing compounds, with nearly 40,000 exhibiting validated biological activities. Notable drugs leveraging this scaffold include the EGFR inhibitors gefitinib and erlotinib, the PI3Kδ inhibitor idelalisib, and the antifolate raltitrexed [7] [9].
4(3H)-Quinazolinones are bicyclic heterocycles comprising a benzene ring fused to a pyrimidin-4(3H)-one nucleus. Their "privileged scaffold" status arises from three key features:
Structurally, 4(3H)-quinazolinones are subclassified based on substitution patterns:
Table 1: Structural Subclasses and Key Derivatives of 4(3H)-Quinazolinones
Subclass | Representative Compound | Biological Activity | Modifiable Sites |
---|---|---|---|
2-Substituted | Febrifugine | Antimalarial | C-2, N-3, C-6, C-8 |
3-Substituted | Afloqualone | GABAergic sedative | N-3, C-5, C-7 |
2,3-Disubstituted | Halofuginone | Antiprotozoal/anticancer | C-2, N-3, C-6 |
The C-4 position of quinazolinone is a strategic site for derivatization due to its dual role in molecular recognition and pharmacokinetic optimization:
Table 2: Biological Activities of Select 4-Functionalized Quinazolinones
Functional Group | Biological Target | Activity (IC₅₀/EC₅₀) | Reference |
---|---|---|---|
4-Amino | Polo-like kinase 1 (Plk1) | Kd = 0.8 μM (Compound 28) | [2] |
4-Ethanolamine | Tubulin polymerization | IC₅₀ = 3.16 μM (Compound 2) | [9] |
4-Hydrazinyl | Dihydrofolate reductase | GI₅₀ = 7.09 μM (MCF-7 cells) | [3] |
The ethanolamine moiety in 2-[(6-Methyl-4-quinazolinyl)amino]ethanol exemplifies rational functionalization: the terminal hydroxyl enables H-bonding with Asp1043 in EGFR, while the methyl group at C-6 enhances lipophilicity for membrane penetration [7] [9]. This synergy between core scaffold and C-4 substituent underpins the compound’s potential as a kinase inhibitor precursor.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7